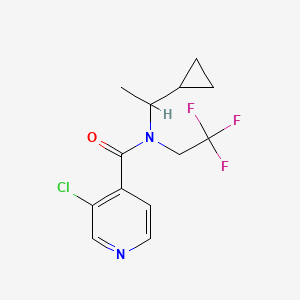
N-(2-bromo-5-methylphenyl)-2-chloroacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromo-5-methylphenyl)-2-chloroacetamide, commonly known as BMCA, is an organic compound that has been extensively studied for its potential applications in scientific research. BMCA is a white crystalline solid that is soluble in organic solvents like dimethylformamide and dichloromethane. This compound has a molecular weight of 276.56 g/mol and a melting point of 101-104°C.
科学研究应用
BMCA has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. BMCA has been shown to exhibit antitumor activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, BMCA has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. This suggests that BMCA may have potential therapeutic applications in the treatment of neurodegenerative diseases.
作用机制
The mechanism of action of BMCA is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation. BMCA has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. Additionally, BMCA has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
BMCA has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that BMCA inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, BMCA has been shown to induce apoptosis, or programmed cell death, in cancer cells. In animal studies, BMCA has been shown to inhibit the growth of tumors and prolong survival in mice with implanted tumors. BMCA has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
实验室实验的优点和局限性
BMCA has several advantages as a research tool. It is a relatively simple compound to synthesize, and it is readily available from commercial sources. BMCA has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, BMCA has been shown to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. However, there are also limitations to using BMCA in lab experiments. For example, the mechanism of action of BMCA is not fully understood, which makes it difficult to design experiments that specifically target its activity. Additionally, the effects of BMCA on normal cells and tissues are not well characterized, which makes it difficult to assess its potential toxicity.
未来方向
There are several future directions for research on BMCA. One area of interest is the development of BMCA derivatives with improved potency and specificity for cancer cells. Additionally, further studies are needed to fully characterize the mechanism of action of BMCA and to identify its molecular targets. This information could help to design more targeted experiments and to develop more effective drugs based on BMCA. Finally, studies are needed to assess the potential toxicity of BMCA and its derivatives in normal cells and tissues, in order to determine their safety for use in humans.
合成方法
BMCA can be synthesized through a multi-step process involving the reaction of 2-bromo-5-methylaniline with chloroacetyl chloride. The reaction is typically carried out in the presence of a base like triethylamine, which facilitates the formation of the amide bond. The resulting product is then purified through recrystallization to obtain pure BMCA. This synthesis method has been optimized to yield high purity and high yield of BMCA.
属性
IUPAC Name |
N-(2-bromo-5-methylphenyl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-6-2-3-7(10)8(4-6)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXDISQBPMVHQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-5-methylphenyl)-2-chloroacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyrazine-2-carboxylate](/img/structure/B7580133.png)
![2-[2-[(3-Chloropyridine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7580139.png)
![5-[[(3-Chloropyridine-4-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7580140.png)
![7-(3-Chloropyridine-4-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7580141.png)
![3-[(3-Chloropyridine-4-carbonyl)amino]-2-phenylpropanoic acid](/img/structure/B7580143.png)
![Methyl 4-[(3-chloropyridine-4-carbonyl)amino]benzoate](/img/structure/B7580146.png)
![3-[(3-Chloropyridine-4-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7580150.png)
![2-[(3-Chloropyridine-4-carbonyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7580152.png)
![2-Chloro-4-[(3-chloropyridine-4-carbonyl)amino]benzoic acid](/img/structure/B7580157.png)
![5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid](/img/structure/B7580159.png)
![2-[[(3-Chloropyridine-4-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580163.png)
![4-[[(3-Chloropyridine-4-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7580165.png)

![3-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B7580192.png)